(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione
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Overview
Description
(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of an imine group and a diketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione typically involves the reaction of 4-methylbenzaldehyde with 1-phenylbutane-1,3-dione in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product. Commonly used catalysts include hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)imino]-1-phenylbutane-1,3-dione
- 4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione
- 4-[(4-Fluorophenyl)imino]-1-phenylbutane-1,3-dione
Uniqueness
(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
61755-98-4 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(4-methylphenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-13-7-9-15(10-8-13)18-12-16(19)11-17(20)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChI Key |
OIMQXIWZMRTNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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